4-Bromo-3-hydroxy-2-nitrobenzoic Acid: A Strategic Scaffold for Bicyclic Heterocycles
4-Bromo-3-hydroxy-2-nitrobenzoic Acid: A Strategic Scaffold for Bicyclic Heterocycles
The following technical guide details the properties, synthesis, and application of 4-Bromo-3-hydroxy-2-nitrobenzoic acid , a specialized intermediate critical to modern medicinal chemistry efforts in immunology and oncology.
Executive Summary
4-Bromo-3-hydroxy-2-nitrobenzoic acid (CAS 37524-08-6 ) is a densely functionalized aromatic building block used primarily in the synthesis of fused heterocyclic systems.[1][2] Its structural uniqueness lies in the contiguity of four distinct functional groups—carboxylic acid, nitro, hydroxyl, and bromine—on a single benzene ring. This "tetrad" of reactivity makes it an indispensable scaffold for developing Toll-like Receptor 7 (TLR7) agonists and RORγt inhibitors , acting as a precursor to benzoxazoles, quinazolines, and other bicyclic pharmacophores.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
This compound is characterized by its acidic nature and potential for multiple orthogonal synthetic transformations.[3]
Core Identity
| Property | Specification |
| CAS Number | 37524-08-6 |
| IUPAC Name | 4-Bromo-3-hydroxy-2-nitrobenzoic acid |
| Molecular Formula | C₇H₄BrNO₅ |
| Molecular Weight | 262.01 g/mol |
| SMILES | OC(=O)c1c([O-])c(O)c(Br)cc1 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Functional Analysis
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C1-Carboxylic Acid: Serves as the anchor for amide coupling or cyclization.
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C2-Nitro Group: A latent amine. Upon reduction, it provides the nucleophile necessary for forming 5- or 6-membered fused rings (e.g., benzimidazoles).
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C3-Hydroxyl Group: A strong activating group that also allows for etherification or formation of benzoxazoles.
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C4-Bromine Atom: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the core scaffold.
Synthetic Methodology
The synthesis of 4-Bromo-3-hydroxy-2-nitrobenzoic acid is non-trivial due to the directing conflict between the hydroxyl group (ortho/para director) and the carboxylic acid (meta director).[3] The most authoritative route involves the controlled nitration of 4-bromo-3-hydroxybenzoic acid.
Retrosynthetic Logic & Challenges
The primary challenge is regioselectivity. The hydroxyl group at C3 strongly activates positions C2, C4, and C6.
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C4: Blocked by Bromine.
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C6: Sterically accessible (Ortho to OH, Meta to COOH).
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C2: Sterically crowded (Sandwiched between OH and COOH).
-
Outcome: Nitration typically yields a mixture of the C6-nitro and C2-nitro isomers. The C2-nitro isomer (target) is favored under specific acidic conditions where hydrogen bonding between the phenolic OH and the incoming electrophile or the carboxylate may stabilize the transition state, though chromatographic separation is often required.
Validated Synthesis Protocol
Reference Standard: Adapted from WO2025188693A1 and WO2014026327A1.
Reagents:
-
Precursor: 4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0)[4]
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Nitrating Agent: Fuming Nitric Acid (HNO₃)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq) in concentrated H₂SO₄ at 20°C. Stir for 30 minutes to ensure complete protonation/dissolution.
-
Cooling: Cool the mixture to 0°C using an ice/salt bath. Temperature control is critical to prevent over-nitration or decarboxylation.
-
Nitration: Dropwise add a pre-chilled solution of fuming HNO₃ (1.1 eq) in H₂SO₄. Maintain internal temperature below 5°C.
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor via LC-MS (Target [M-H]⁻ = 260/262).
-
Quench: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.
-
Purification: Filter the solid. If isomeric purity is low (presence of 6-nitro isomer), recrystallize from acetic acid/water or purify via flash column chromatography (MeOH/DCM gradient).
Figure 1: Synthetic pathway for CAS 37524-08-6 via electrophilic aromatic substitution.[7][8][3][9]
Functional Applications in Drug Discovery
This molecule is not a drug itself but a "linchpin" intermediate. Its value lies in its ability to access complex bicyclic scaffolds used in immunology.
Primary Application: TLR7 Agonists
Toll-like Receptor 7 (TLR7) agonists are investigated for viral clearance (Hepatitis B) and cancer immunotherapy.
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Mechanism: The 2-nitro and 3-hydroxy groups are used to form an oxazole or oxazinone ring fused to the benzene.
-
Workflow:
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Esterification: Protection of the carboxylic acid.
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Reduction: The 2-NO₂ is reduced to 2-NH₂ using Fe/NH₄Cl or H₂/Pd-C.
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Cyclization: The resulting 2-amino-3-hydroxy moiety reacts with cyanogen bromide or urea to form a benzoxazole or benzoxazolone core.
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Coupling: The 4-Br is then used in Suzuki coupling to attach biaryl tails necessary for receptor binding.
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Secondary Application: RORγt Inhibitors
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a target for autoimmune diseases like psoriasis.
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Usage: The scaffold is used to synthesize 4-heteroaryl substituted benzoic acids. The bromine atom is the key handle here, allowing the attachment of heteroaryl groups (e.g., pyrazoles, pyridines) that fit into the hydrophobic pocket of the RORγt ligand-binding domain.
Figure 2: Divergent synthetic utility of the scaffold in creating distinct pharmacophores.
Handling & Safety Protocols
As a nitro-aromatic acid and alkyl bromide derivative, this compound presents specific hazards.
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GHS Classification:
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive (due to the nitro/bromo combination) and potentially hygroscopic.
-
Reactivity: Avoid contact with strong bases (deprotonation of phenol/acid) and strong reducing agents (uncontrolled reduction of nitro group) unless intended.
References
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World Intellectual Property Organization (WIPO). (2025). Bicyclic TLR7 Agonists and Uses Thereof. Patent WO2025188693A1. Link
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World Intellectual Property Organization (WIPO). (2014). 4-Heteroaryl Substituted Benzoic Acid Compounds as RORgammaT Inhibitors. Patent WO2014026327A1. Link
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PubChem. (2025).[4] 4-Bromo-3-hydroxybenzoic acid (Precursor Data). National Library of Medicine. Link
-
BenchChem. (2025). Synthesis Routes of Nitrobenzoic Acid Derivatives. Link
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- 3. quora.com [quora.com]
- 4. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2025188693A1 - Bicyclic tlr7 agonists and uses thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 9. homework.study.com [homework.study.com]
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